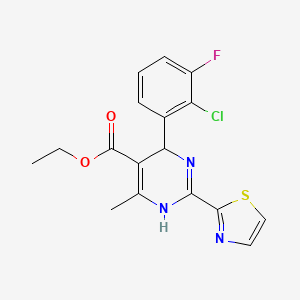![molecular formula C42H72O14 B13915013 2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)
2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a natural product or a synthetic analog with significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Glycosylation: The attachment of the oxane ring with hydroxyl groups can be done using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve:
Fermentation: If the compound is a natural product, it can be produced through microbial fermentation.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: Reduction of double bonds or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include oxidized or reduced forms of the compound, or derivatives with substituted groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Analogues: Used as a starting material for synthesizing analogues with potential biological activity.
Study of Reaction Mechanisms: Understanding the reactivity and mechanisms of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Cell Signaling: May interact with cell signaling pathways.
Medicine
Drug Development: Potential lead compound for developing new drugs.
Therapeutic Applications: Possible applications in treating diseases due to its biological activity.
Industry
Biotechnology: Used in biotechnological applications for producing derivatives.
Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.
Glycosides: Similar due to the presence of glycosyl groups.
Uniqueness
Complexity: The compound’s structure is more complex than typical steroids or glycosides.
Biological Activity: Unique biological activities due to the specific arrangement of functional groups.
Propriétés
Formule moléculaire |
C42H72O14 |
|---|---|
Poids moléculaire |
801.0 g/mol |
Nom IUPAC |
2-[[3,12-dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-19(2)10-9-13-42(8,56-38-34(52)32(50)30(48)25(18-44)54-38)21-11-14-41(7)27-20(3)35(55-37-33(51)31(49)29(47)24(17-43)53-37)36-39(4,5)26(46)12-15-40(36,6)22(27)16-23(45)28(21)41/h10,20-38,43-52H,9,11-18H2,1-8H3 |
Clé InChI |
IMRDPGPCESGXDB-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C(CC(C3C2(CCC3C(C)(CCC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5(CCC(C(C5C1OC6C(C(C(C(O6)CO)O)O)O)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
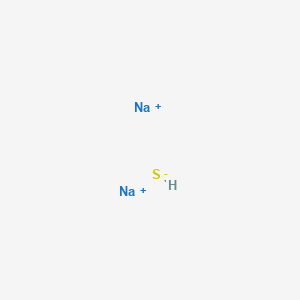
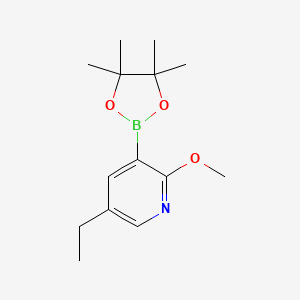
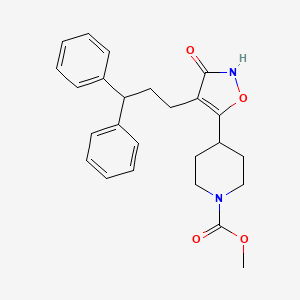
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)
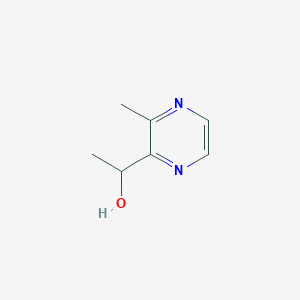
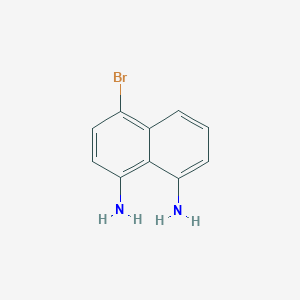
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride](/img/structure/B13915007.png)
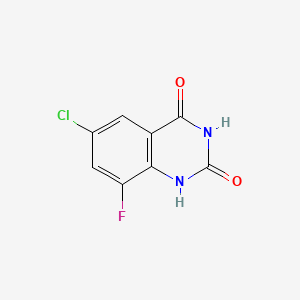

![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
